molecular formula C15H16O2 B043005 Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- CAS No. 837-08-1

Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-

Cat. No. B043005
CAS RN: 837-08-1
M. Wt: 228.29 g/mol
InChI Key: MLCQXUZZAXKTSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-, involves complex chemical processes aimed at achieving the desired structural configuration and purity. Recent reviews and studies on similar phenolic compounds, like the synthesis of 4-Hydroxycoumarin, involve methods using phenol and 1-(2-hydroxyphenyl)ethanone as starting compounds, suggesting a potential pathway for synthesizing related phenolic structures through modification of starting materials or reaction conditions (Yoda et al., 2019).

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the reactivity and interactions of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- with other molecules. The compound's structure, characterized by a hydroxyl group attached to an aromatic ring, plays a significant role in its chemical behavior and properties. Studies on phenolic compounds highlight their complex structure and the implications for their antioxidant properties and reactivity (Haminiuk et al., 2012).

Chemical Reactions and Properties

Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-, participates in a variety of chemical reactions, influenced by its phenolic structure. Reactions include oxidation, reduction, and potential polymerization processes, contributing to the versatility of its applications. The compound's reactivity towards different chemical agents and conditions can significantly alter its properties and applications (Gomaa & Ali, 2020).

Physical Properties Analysis

The physical properties of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-, such as melting point, boiling point, solubility, and density, are essential for its handling and application in various domains. These properties are determined by its molecular structure and influence its stability, storage, and application conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards acids and bases, and photochemical behavior, are critical for understanding the applications and safety measures required when handling Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-. The presence of the hydroxyl group contributes to its potential as an antioxidant and its reactivity towards various chemical transformations (Shahidi & Ambigaipalan, 2015).

Scientific Research Applications

  • Structural and Chemical Properties : Schiff-base complexes of phenolic compounds, like 2-α-(2-hydroxyphenyl)imino]methylphenol, are used in chemical research due to their unique structural and chemical properties (Tunç, Sarı, Sadıkoğlu, & Büyükgüngör, 2009).

  • Biological Applications : Phenolic compounds with unsaturated lateral chains are known to increase virulence induction and gene transfer in Agrobacterium, highlighting their significance in biological research (Joubert et al., 2002). Furthermore, certain synthesized phenolic compounds have been shown to be highly effective in protecting DNA against hydroxyl free radicals (Shabbir et al., 2016).

  • Industrial and Medical Applications : Phenols and related compounds are extensively used in the plastic industry, food packaging, and medical devices, where they impart softness and flexibility (Krüger, Long, & Bonefeld‐Jørgensen, 2008).

  • Antimicrobial Activity : For over a century, non-halogenated phenolic compounds have been used as antiseptics to control the growth of microorganisms, including applications in food preservation (Davidson & Brandén, 1981).

  • Cardiovascular Health Research : Novel calcium antagonists derived from phenolic compounds have been studied for their potential in cardiovascular health due to their calcium overload inhibition and antioxidant activity (Kato et al., 1999).

  • Enzymatic and Chemical Reactions : Phenolic compounds are involved in various enzymatic and chemical reactions, such as the enzymic hydroxylation of 4-ethylphenol producing optically active 1-(4'-hydroxyphenyl)-ethanol (McIntire et al., 1984).

  • Polymer Research : Phenol derivatives with a methacryloyl group have potential applications in the synthesis of highly reactive polymers (Uyama et al., 1998).

  • Environmental Applications : Phenolic compounds are also relevant in environmental studies, such as in the bioremediation of endocrine-disrupting chemicals like Bisphenol A (Chhaya & Gupte, 2013).

Safety And Hazards

The safety and hazards of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- are not fully known. However, it is important to handle all chemicals with care and follow safety guidelines.


properties

IUPAC Name

2-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-15(2,11-7-9-12(16)10-8-11)13-5-3-4-6-14(13)17/h3-10,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCQXUZZAXKTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042275
Record name Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-

CAS RN

837-08-1
Record name 2,4′-Bisphenol A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=837-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Hydroxyphenyl)-2-(4-hydroxyphenyl)propane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-[1-(4-hydroxyphenyl)-1-methylethyl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.501
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Record name 2-(2-HYDROXYPHENYL)-2-(4-HYDROXYPHENYL)PROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E PROTECTION - Hand, 2005 - cybercemetery.unt.edu
The Toxic Substances Control Act (TSCA) Interagency Testing Committee (ITC) transmitted its 56th ITC Report to the Administrator of EPA on September 15, 2005. In the 56th ITC Report…
Number of citations: 39 cybercemetery.unt.edu
G Klopman, SK Chakravarti - Chemosphere, 2003 - Elsevier
A structurally and functionally diverse and cross-validated quantitative structure–activity knowledge database generated by the MultiCASE expert system was used to screen 2526 high …
Number of citations: 33 www.sciencedirect.com

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